molecular formula C8H9ClN2 B12291724 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

Cat. No.: B12291724
M. Wt: 168.62 g/mol
InChI Key: BSEZNDYKIPLRQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine is a heterocyclic compound that contains a naphthyridine ring system with a chlorine atom at the 7th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine can be achieved through several methods. One common approach involves the hydrogenation of 1,5-naphthyridine derivatives. This process typically uses hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include naphthyridine oxides, reduced naphthyridines, and various substituted naphthyridine derivatives .

Scientific Research Applications

7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1,2,3,4-tetrahydro-1,6-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the chlorine atom at the 7th position, which can significantly influence its chemical reactivity and biological activity. This unique substitution pattern allows for specific interactions with molecular targets that may not be possible with other naphthyridine derivatives .

Properties

Molecular Formula

C8H9ClN2

Molecular Weight

168.62 g/mol

IUPAC Name

7-chloro-1,2,3,4-tetrahydro-1,6-naphthyridine

InChI

InChI=1S/C8H9ClN2/c9-8-4-7-6(5-11-8)2-1-3-10-7/h4-5,10H,1-3H2

InChI Key

BSEZNDYKIPLRQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CN=C(C=C2NC1)Cl

Origin of Product

United States

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